molecular formula C17H16N4O3S B10864155 N-(5-Methyl-isoxazol-3-yl)-2-(6-oxo-4-phenyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionamide

N-(5-Methyl-isoxazol-3-yl)-2-(6-oxo-4-phenyl-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionamide

Cat. No.: B10864155
M. Wt: 356.4 g/mol
InChI Key: KFXWZQLTSLJIGG-UHFFFAOYSA-N
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Description

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is a synthetic organic compound characterized by its complex structure, which includes an isoxazole ring, a pyrimidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-METHYL-3-ISOXAZOLYL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the Rings: The isoxazole and pyrimidine rings are then coupled through a thiol linkage, often using a thiol reagent under basic conditions.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N1-(5-METHYL-3-ISOXAZOLYL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-Isoxazolyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanamide
  • N~1~-(5-Methyl-3-isoxazolyl)-2-[(4-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanamide

Uniqueness

N~1~-(5-METHYL-3-ISOXAZOLYL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is unique due to the specific substitution pattern on the isoxazole and pyrimidine rings, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the isoxazole ring and the oxo group on the pyrimidine ring are key features that distinguish it from similar compounds.

This detailed overview provides a comprehensive understanding of N1-(5-METHYL-3-ISOXAZOLYL)-2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C17H16N4O3S/c1-10-8-14(21-24-10)19-16(23)11(2)25-17-18-13(9-15(22)20-17)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,18,20,22)(H,19,21,23)

InChI Key

KFXWZQLTSLJIGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)SC2=NC(=CC(=O)N2)C3=CC=CC=C3

solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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